molecular formula C5H8F2O B2454373 4,4-Difluoropentanal CAS No. 1546331-97-8

4,4-Difluoropentanal

Cat. No.: B2454373
CAS No.: 1546331-97-8
M. Wt: 122.115
InChI Key: RGOOZDATOXURJO-UHFFFAOYSA-N
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Description

4,4-Difluoropentanal is an organic compound with the molecular formula C5H8F2O It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a fluorinated carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Difluoropentanal can be synthesized through several methods, including the fluorination of pentanal derivatives. One common approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents convert the corresponding alcohols or aldehydes into gem-difluorides under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes use robust fluorinating agents and catalysts to ensure high yield and selectivity. The reaction conditions are optimized to maintain safety and efficiency, often involving temperatures ranging from -20°C to 50°C and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropentanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2-)

Major Products:

Scientific Research Applications

4,4-Difluoropentanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity and metabolic stability.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 4,4-Difluoropentanal involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

    4,4-Difluorobutanal: Similar structure but with one less carbon atom.

    4,4-Difluorohexanal: Similar structure but with one additional carbon atom.

    4,4-Difluorobenzaldehyde: Contains an aromatic ring instead of an aliphatic chain.

Uniqueness: 4,4-Difluoropentanal is unique due to its specific chain length and the presence of two fluorine atoms at the same carbon position. This configuration imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs .

Properties

IUPAC Name

4,4-difluoropentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-5(6,7)3-2-4-8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOOZDATOXURJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546331-97-8
Record name 4,4-difluoropentanal
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